3-Fluoro-3-(3-methoxyphenyl)pyrrolidine hydrochloride 3-Fluoro-3-(3-methoxyphenyl)pyrrolidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1803582-10-6
VCID: VC2960050
InChI: InChI=1S/C11H14FNO.ClH/c1-14-10-4-2-3-9(7-10)11(12)5-6-13-8-11;/h2-4,7,13H,5-6,8H2,1H3;1H
SMILES: COC1=CC=CC(=C1)C2(CCNC2)F.Cl
Molecular Formula: C11H15ClFNO
Molecular Weight: 231.69 g/mol

3-Fluoro-3-(3-methoxyphenyl)pyrrolidine hydrochloride

CAS No.: 1803582-10-6

Cat. No.: VC2960050

Molecular Formula: C11H15ClFNO

Molecular Weight: 231.69 g/mol

* For research use only. Not for human or veterinary use.

3-Fluoro-3-(3-methoxyphenyl)pyrrolidine hydrochloride - 1803582-10-6

Specification

CAS No. 1803582-10-6
Molecular Formula C11H15ClFNO
Molecular Weight 231.69 g/mol
IUPAC Name 3-fluoro-3-(3-methoxyphenyl)pyrrolidine;hydrochloride
Standard InChI InChI=1S/C11H14FNO.ClH/c1-14-10-4-2-3-9(7-10)11(12)5-6-13-8-11;/h2-4,7,13H,5-6,8H2,1H3;1H
Standard InChI Key JQKODRYYPSMZFQ-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)C2(CCNC2)F.Cl
Canonical SMILES COC1=CC=CC(=C1)C2(CCNC2)F.Cl

Introduction

Chemical Identity and Basic Properties

3-Fluoro-3-(3-methoxyphenyl)pyrrolidine hydrochloride is a chemical compound with CAS number 1803582-10-6. It belongs to the class of substituted pyrrolidines, featuring both a fluorine atom and a methoxy-substituted phenyl ring at a specific position. This compound has distinctive chemical identifiers that facilitate its recognition in scientific literature and chemical databases .

Table 1: Chemical Identifiers of 3-Fluoro-3-(3-methoxyphenyl)pyrrolidine Hydrochloride

IdentifierValue
Chemical Name3-Fluoro-3-(3-methoxyphenyl)pyrrolidine hydrochloride
CAS Number1803582-10-6
Molecular FormulaC₁₁H₁₅ClFNO
Molecular Weight231.69 g/mol
SMILESCOc1cccc(c1)C1(F)CNCC1.Cl
InChIInChI=1S/C11H14FNO.ClH/c1-14-10-4-2-3-9(7-10)11(12)5-6-13-8-11;/h2-4,7,13H,5-6,8H2,1H3;1H
InChI KeyJQKODRYYPSMZFQ-UHFFFAOYSA-N
MDL NumberMFCD28348213

The compound is characterized by its specific molecular structure and weight, providing a foundation for understanding its chemical behavior and potential interactions with biological systems .

Structural Characteristics

The structural features of 3-Fluoro-3-(3-methoxyphenyl)pyrrolidine hydrochloride contribute significantly to its chemical properties and potential biological activities. The molecule consists of several key components that define its three-dimensional arrangement and reactivity profile.

Core Structure

The core structure comprises a five-membered pyrrolidine ring with a nitrogen atom. At position 3 of this ring, there are two key substituents: a fluorine atom and a 3-methoxyphenyl group. This arrangement creates a tertiary carbon center at position 3, which is a stereogenic center due to the presence of four different substituents .

Functional Groups

The molecule contains several functional groups that contribute to its chemical reactivity:

  • A pyrrolidine secondary amine (as the hydrochloride salt)

  • A methoxy group (-OCH₃) at position 3 of the phenyl ring

  • A carbon-fluorine bond at position 3 of the pyrrolidine ring

The presence of the fluorine atom is particularly significant, as fluorination often enhances metabolic stability and can affect lipophilicity, important considerations in drug design.

Salt Form

As a hydrochloride salt, the nitrogen of the pyrrolidine ring exists in its protonated form. This typically enhances water solubility compared to the free base form, which is advantageous for certain applications including formulation development and improved bioavailability .

PropertyValue
Physical StateNot specified in available data
AppearanceNot specified in available data
SolubilityExpected to be soluble in polar solvents (typical for hydrochloride salts)
Melting PointNot available in the literature
Boiling PointNot available in the literature
StabilityRecommended storage at -4°C (1-2 weeks) or -20°C (1-2 years)

The presence of the fluorine atom at position 3 likely influences the compound's stability, as carbon-fluorine bonds are among the strongest single bonds in organic chemistry. This potentially confers enhanced metabolic stability compared to non-fluorinated analogs .

As a research tool, 3-Fluoro-3-(3-methoxyphenyl)pyrrolidine hydrochloride may be utilized in various laboratory settings to investigate biological pathways, receptor interactions, or as a reference standard in analytical chemistry.

Chemical Synthesis

The compound may serve as an intermediate in the synthesis of more complex molecules, particularly those requiring the incorporation of a fluorinated pyrrolidine moiety. The presence of the methoxy group provides a handle for further functionalization through various synthetic transformations .

SupplierCatalog NumberPackage SizePurityPrice (if available)
Sigma-Aldrich (Enamine)ENA44472514750 mgNot specified$410.80
Aaron ChemicalsAR01B9QW50 mg95%$459.00
Aaron ChemicalsAR01B9QW100 mg95%$672.00
Aaron ChemicalsAR01B9QW250 mg95%$949.00
Aaron ChemicalsAR01B9QW500 mg95%$1,480.00
Aaron ChemicalsAR01B9QW1 g95%$1,891.00
Bio-FountHCR2037582.5 mg97%¥532.00

The relatively high cost per gram suggests that the compound requires specialized synthesis procedures and is primarily intended for research applications rather than large-scale industrial use .

Multiple chemical directories, including ECHEMI, list numerous potential suppliers of this compound, indicating its established presence in the chemical marketplace .

Related Compounds and Structural Analogs

Comparing 3-Fluoro-3-(3-methoxyphenyl)pyrrolidine hydrochloride with structurally related compounds provides valuable insights into structure-activity relationships and potential applications. Several related compounds appear in the chemical literature and commercial catalogs.

Table 4: Comparison with Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
3-Fluoro-3-(3-methoxyphenyl)pyrrolidine hydrochloride1803582-10-6C₁₁H₁₅ClFNO231.69Reference compound
3-(3-Methoxyphenyl)pyrrolidine hydrochloride1095545-66-6C₁₁H₁₆ClNO213.70Lacks fluorine at position 3
3-(3-Fluoro-2-methoxyphenyl)pyrrolidine hydrochlorideNot specifiedC₁₁H₁₅ClFNO231.69Different arrangement of substituents on phenyl ring
3-Fluoro-3-(3-methylphenyl)pyrrolidine hydrochloride1803611-13-3C₁₁H₁₅ClFN215.69Methyl instead of methoxy group
3-Fluoro-3-[3-(trifluoromethoxy)phenyl]pyrrolidine hydrochloride1803593-44-3C₁₁H₁₂ClF₄NO285.67Trifluoromethoxy instead of methoxy group

These structural variations can significantly impact the compounds' physical properties, biological activities, and potential applications in medicinal chemistry and other fields .

Future Research Directions

Future investigations of 3-Fluoro-3-(3-methoxyphenyl)pyrrolidine hydrochloride might focus on:

  • Development of efficient and scalable synthetic routes

  • Evaluation of its biological activities against specific targets

  • Investigation of structure-activity relationships through the synthesis and testing of analogs

  • Exploration of its potential as a building block in the synthesis of more complex molecules with medicinal properties

  • Detailed characterization of its physicochemical properties to better understand its behavior in biological systems

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